PF-06795071
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Overview
Description
PF-06795071 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL). Monoacylglycerol lipase is a serine hydrolase enzyme that plays a crucial role in the regulation of the endocannabinoid system and arachidonoyl signaling in the central nervous system. Inhibition of monoacylglycerol lipase has been identified as a potential therapeutic approach for treating various conditions, including neuroinflammation, chronic pain, and certain types of cancer .
Preparation Methods
The synthesis of PF-06795071 involves the incorporation of a novel trifluoromethyl glycol leaving group, which confers significant physicochemical property improvements compared to earlier inhibitor series with more lipophilic leaving groups . The synthetic route typically involves multiple steps, including the formation of the trifluoromethyl glycol carbamate moiety and subsequent coupling with the appropriate aromatic or heteroaromatic groups. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
PF-06795071 undergoes several types of chemical reactions, primarily focusing on its interaction with monoacylglycerol lipase. The compound forms a covalent bond with the active site serine residue of monoacylglycerol lipase, leading to irreversible inhibition of the enzyme . This covalent modification is facilitated by the trifluoromethyl glycol leaving group, which enhances the reactivity and selectivity of the inhibitor .
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperature and pressure conditions to ensure optimal reaction kinetics and product formation . The major product formed from these reactions is the covalently modified monoacylglycerol lipase enzyme, which is rendered inactive and unable to hydrolyze monoacylglycerols .
Scientific Research Applications
PF-06795071 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure and function of monoacylglycerol lipase and related enzymes . In biology, it is used to investigate the role of the endocannabinoid system and arachidonoyl signaling in various physiological and pathological processes .
In medicine, this compound has shown promise as a potential therapeutic agent for treating neuroinflammation, chronic pain, and certain types of cancer . Its ability to modulate the endocannabinoid system and reduce inflammation makes it a valuable candidate for drug development and clinical research . In industry, this compound can be used in the development of diagnostic tools and assays for detecting and quantifying monoacylglycerol lipase activity in biological samples .
Mechanism of Action
The mechanism of action of PF-06795071 involves the covalent inhibition of monoacylglycerol lipase. The compound binds to the active site of the enzyme and forms a covalent bond with the serine residue, leading to irreversible inhibition . This inhibition prevents the hydrolysis of monoacylglycerols, resulting in the accumulation of these lipids and modulation of the endocannabinoid system .
The molecular targets and pathways involved in the action of this compound include the endocannabinoid system, arachidonoyl signaling, and various inflammatory pathways . By inhibiting monoacylglycerol lipase, this compound reduces the production of pro-inflammatory mediators and promotes the resolution of inflammation .
Comparison with Similar Compounds
PF-06795071 is unique among monoacylglycerol lipase inhibitors due to its potent and selective covalent inhibition mechanism. Similar compounds include other monoacylglycerol lipase inhibitors such as JZL184, KML29, and MJN110 . this compound stands out due to its novel trifluoromethyl glycol leaving group, which enhances its physicochemical properties and selectivity .
Compared to these similar compounds, this compound offers improved central nervous system exposure, extended elevation of 2-arachidonoylglycerol levels in vivo, and decreased brain inflammatory markers in response to an inflammatory challenge . These unique features make this compound a valuable tool for scientific research and a promising candidate for therapeutic development .
Properties
CAS No. |
2075629-81-9 |
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Molecular Formula |
C18H17F4N3O3 |
Molecular Weight |
399.3456 |
IUPAC Name |
(2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6r)-6-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C18H17F4N3O3/c19-10-1-3-11(4-2-10)25-6-5-14(23-25)16-12-7-24(8-13(12)16)17(27)28-15(9-26)18(20,21)22/h1-6,12-13,15-16,26H,7-9H2/t12-,13+,15-,16+/m1/s1 |
InChI Key |
MEDCQBUTCWNKGW-CLWVCHIJSA-N |
SMILES |
O=C(N1C[C@@]2([H])[C@H](C3=NN(C4=CC=C(F)C=C4)C=C3)[C@@]2([H])C1)O[C@H](CO)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06795071; PF 06795071; PF06795071. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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